molecular formula C28H29N3O4S B2779883 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866843-29-0

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2779883
CAS No.: 866843-29-0
M. Wt: 503.62
InChI Key: PNFMIJKJNPCKGZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-3-35-23-13-14-26-25(19-23)28(27(20-29-26)36(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)21-9-11-22(34-2)12-10-21/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMIJKJNPCKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-(4-methoxyphenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring or the piperazine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and deoxygenated products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the piperazine ring is often associated with enhanced interaction with biological targets related to cancer cell proliferation. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines, including those from breast, prostate, and lung cancers . The specific compound may similarly exhibit cytotoxic effects against these cancer types.

Neuroprotective Effects

Quinoline derivatives have been studied for their neuroprotective properties. The incorporation of the piperazine moiety may enhance the ability of this compound to cross the blood-brain barrier, potentially making it effective against neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies suggest that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Compounds containing quinoline and piperazine structures have shown promising antibacterial and antifungal activities. The sulfonyl group may enhance solubility and bioavailability, contributing to the compound's effectiveness against various pathogens. Research has indicated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Anticancer Studies : A study involving quinoline derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .
  • Neuroprotection : In vitro studies showed that related compounds could protect neuronal cells from beta-amyloid-induced toxicity, suggesting a mechanism involving anti-inflammatory pathways .
  • Antimicrobial Testing : A series of piperazine-based compounds were tested against various bacterial strains, showing effective inhibition at low concentrations (IC50 values), supporting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways and cellular responses.

    Interfering with Cellular Pathways: It can interfere with various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and anti-inflammatory properties.

    Piperaquine: Another antimalarial compound with a piperazine moiety.

Uniqueness

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl and methoxyphenyl piperazine groups differentiate it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Techniques such as palladium-catalyzed coupling reactions and nucleophilic substitutions are often utilized to achieve the desired structure. The compound's synthesis can be optimized for yield and purity through controlled reaction conditions and specific catalysts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against bacterial strains. Its mechanism involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, disrupting DNA synthesis and leading to cell death .
  • Anticancer Properties : Studies have highlighted its anticancer potential, where it demonstrates cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, making it a candidate for further development in cancer therapy .
  • Neuropharmacological Effects : The piperazine moiety in the compound suggests possible interactions with neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may offer therapeutic avenues for neuropsychiatric disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for bacterial survival, which contributes to its antibacterial properties. This includes targeting DNA gyrase and topoisomerase, essential for DNA replication and transcription.
  • Cytotoxic Mechanisms : In cancer cells, the compound induces apoptosis through various pathways, potentially involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several studies have evaluated the biological activity of similar compounds with structural similarities:

  • Antitumor Activity : A study on related quinoline derivatives demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer efficacy .
  • Antimicrobial Evaluation : Research on 6-substituted quinolines indicated that modifications could improve antibacterial and antifungal activities, supporting the idea that structural diversity is key to enhancing therapeutic effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of DNA gyrase and topoisomerase
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalInteraction with neurotransmitter receptors

Q & A

Q. Q1. What are the key synthetic pathways for 3-(Benzenesulfonyl)-6-ethoxyquinoline derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic conditions.

Functionalization : Introduction of the benzenesulfonyl group via nucleophilic substitution at the 3-position using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Piperazine Substitution : Coupling 4-(4-methoxyphenyl)piperazine to the quinoline core using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
Optimization Factors :

  • Temperature (80–120°C for cyclization), solvent polarity (DMF for sulfonylation), and catalyst loading (0.5–2 mol% Pd for coupling).
  • Purity is validated via HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR .

Q. Q2. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Aromatic protons (δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) are key markers. Methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.4 ppm) groups confirm substituents .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 532.2).
  • Common Discrepancies :
    • Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
    • Impurities from incomplete sulfonylation can mimic isomeric byproducts; TLC monitoring is critical .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example:
    • Inconsistent IC₅₀ values may arise from variations in ATP concentration (1–10 µM) in kinase inhibition assays .
  • Structural Confounders :
    • The benzenesulfonyl group’s orientation (para vs. meta) impacts target binding. Molecular docking (e.g., AutoDock Vina) clarifies steric effects .
  • Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., NIH-3T3 vs. HeLa cells) to identify outliers .

Q. Q4. How can structure-activity relationships (SAR) be explored for the 4-(4-methoxyphenyl)piperazine moiety?

Methodological Answer:

  • SAR Design :
    • Piperazine Modifications : Replace methoxy with ethoxy, nitro, or halogens to assess electronic effects on receptor affinity.
    • Biological Testing : Use radioligand binding assays (e.g., serotonin 5-HT₁A receptors) to measure KiK_i values .
  • Key Findings :
    • Methoxy groups enhance lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
    • Bulky substituents reduce affinity due to steric clashes in GPCR binding pockets .

Q. Q5. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • In Silico Tools :
    • CYP3A4 Inhibition : Use Schrödinger’s GLIDE for docking simulations; prioritize poses with hydrogen bonds to heme iron .
    • Metabolism Prediction : SwissADME predicts major oxidation sites (e.g., ethoxy → hydroxylation). Validate with LC-MS/MS .
  • Experimental Validation :
    • Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolite formation rates .

Q. Q6. How are spectral data contradictions (e.g., NMR vs. X-ray) resolved for sulfonylated quinolines?

Methodological Answer:

  • Crystallographic Validation :
    • X-ray diffraction confirms sulfonyl group geometry (C-S bond length ~1.76 Å) and quinoline planarity .
  • Dynamic Effects :
    • Solution-phase NMR may show rotational isomers of the piperazine ring; variable-temperature NMR (VT-NMR) at −40°C locks conformers .

Experimental Design & Data Analysis

Q. Q7. What statistical frameworks are used to analyze dose-response data in cytotoxicity studies?

Methodological Answer:

  • Modeling :
    • Four-parameter logistic regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀ and Hill coefficients.
  • Error Mitigation :
    • Replicate experiments (n ≥ 3) with internal controls (e.g., doxorubicin) reduce batch effects .

Q. Q8. How to optimize reaction yields when scaling up synthesis from mg to gram quantities?

Methodological Answer:

  • Process Parameters :
    • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for coupling steps to minimize metal leaching .
    • Solvent Selection : Switch from DMF to recyclable solvents (e.g., 2-MeTHF) for sulfonylation .
  • Yield Tracking :
    • In-line FTIR monitors reaction progress; quench unreacted reagents via aqueous extraction .

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